An In-Depth Technical Guide to 3-(3-Iodophenyl)-1H-pyrazol-5-amine: A Keystone Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 3-(3-Iodophenyl)-1H-pyrazol-5-amine: A Keystone Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrazole Scaffold and the Iodophenyl Moiety
In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven ability to interact with a wide range of biological targets. The pyrazole ring system is a premier example of such a scaffold, forming the core of numerous approved therapeutics, from kinase inhibitors used in oncology to treatments for inflammatory diseases and viral infections[1]. Its unique arrangement of nitrogen atoms allows for versatile hydrogen bonding and serves as a stable, aromatic platform for introducing diverse functional groups.
This guide focuses on a particularly strategic derivative: 3-(3-Iodophenyl)-1H-pyrazol-5-amine . The significance of this molecule lies in the combination of two key features: the biologically active 5-aminopyrazole core and the synthetically versatile 3-iodophenyl substituent. The amino group at the 5-position is a critical pharmacophoric element, while the iodine atom on the phenyl ring acts as an exceptionally reactive handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions[2][3][4]. This dual functionality makes 3-(3-Iodophenyl)-1H-pyrazol-5-amine a powerful intermediate for constructing complex molecular architectures and rapidly exploring structure-activity relationships (SAR) in drug development programs[3][5].
This document provides a comprehensive technical overview, including its chemical identity, a robust synthesis protocol with mechanistic rationale, detailed characterization methods, and a discussion of its applications for researchers, medicinal chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is the foundation of all subsequent experimental work.
Chemical Structure and Identifiers
The structure consists of a central 1H-pyrazole ring. An amino group (-NH₂) is attached at position 5, and a 3-iodophenyl group is attached at position 3. The presence of the iodine atom at the meta position of the phenyl ring is a key feature for its synthetic utility.
Caption: Chemical Structure of 3-(3-Iodophenyl)-1H-pyrazol-5-amine.
Physicochemical Data Summary
The following table summarizes key computed and, where available, experimental data for the title compound. Such data is critical for planning reactions, purification, and formulation.
| Property | Value | Source |
| CAS Number | 1217089-18-3 | Guidechem[6] |
| Molecular Formula | C₉H₈IN₃ | Guidechem[6] |
| Molecular Weight | 285.09 g/mol | PubChem (Computed) |
| IUPAC Name | 3-(3-iodophenyl)-1H-pyrazol-5-amine | N/A |
| InChI Key | InChI=1S/C9H8IN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | Guidechem[6] |
| SMILES | Nc1cc(nn1)-c2cccc(I)c2 | N/A |
| XLogP3-AA | 2.2 | Guidechem[6] |
| Hydrogen Bond Donor Count | 2 | Guidechem[6] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[6] |
| Topological Polar Surface Area | 54.7 Ų | Guidechem[6] |
| Rotatable Bond Count | 1 | Guidechem[6] |
Synthesis and Mechanistic Rationale
The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or its derivatives[7][8][9]. This approach is highly efficient and regioselective.
Overall Synthesis Workflow
The synthesis is a two-step process starting from commercially available 3-iodobenzoyl chloride. First, the β-ketonitrile intermediate is formed, which is then cyclized with hydrazine to yield the final product.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-Iodophenyl)-3-oxopropanenitrile (β-Ketonitrile Intermediate)
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Rationale: This step involves an acyl substitution reaction where the acetonitrile anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-iodobenzoyl chloride. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate acetonitrile, forming the required nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise at 0 °C (ice bath).
-
Slowly add anhydrous acetonitrile (5.7 mL, 110 mmol) dropwise to the suspension. Allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve 3-iodobenzoyl chloride (26.6 g, 100 mmol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure β-ketonitrile.
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Step 2: Synthesis of 3-(3-Iodophenyl)-1H-pyrazol-5-amine
-
Rationale: This is a classic Knorr-type pyrazole synthesis. The reaction proceeds via nucleophilic attack of the hydrazine terminal nitrogen on the ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon, yielding the stable 5-aminopyrazole ring after tautomerization[7]. Ethanol is a common protic solvent that facilitates the reaction, and refluxing provides the necessary activation energy.
-
Procedure:
-
Dissolve the 3-(3-Iodophenyl)-3-oxopropanenitrile (27.1 g, 100 mmol) from Step 1 in absolute ethanol (200 mL) in a round-bottom flask.
-
Add hydrazine hydrate (6 mL, ~120 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove impurities.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.
-
Dry the final product under vacuum to yield 3-(3-Iodophenyl)-1H-pyrazol-5-amine as a solid.
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Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods must be employed. This constitutes a self-validating system for the protocol.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons of the iodophenyl ring, a singlet for the C4-proton of the pyrazole ring, and a broad singlet for the -NH₂ protons. The chemical shifts and coupling patterns of the aromatic protons will confirm the meta-substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals, including the characteristic C-I bearing carbon in the aromatic region (typically shielded), and the signals for the three distinct carbons of the pyrazole ring.
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MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 286.0. The isotopic pattern characteristic of iodine (a single major isotope ¹²⁷I) will be evident.
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IR (Infrared Spectroscopy): Key vibrational bands to look for include N-H stretching frequencies for the amine and pyrazole NH groups (typically in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching vibrations of the aromatic and heterocyclic rings (1500-1620 cm⁻¹).
Applications in Medicinal Chemistry and Drug Discovery
The true value of 3-(3-Iodophenyl)-1H-pyrazol-5-amine lies in its role as a versatile synthetic intermediate. The iodophenyl moiety is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis[4][10][11].
Role as a Cross-Coupling Substrate
The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for coupling reactions to proceed under mild conditions with high efficiency[2]. This enables the rapid generation of diverse compound libraries by modifying the iodophenyl group.
Caption: Utility of the core scaffold in key cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reacting the iodophenyl group with various boronic acids or esters allows for the synthesis of bi-aryl compounds, a common motif in kinase inhibitors and other therapeutic agents[2][3].
-
Sonogashira Coupling: Coupling with terminal alkynes introduces rigid alkynyl linkers, useful for probing binding pockets and developing antivirals or enzyme inhibitors[2].
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, enabling the synthesis of complex diaryl amines or the introduction of other nitrogen-containing heterocycles[4].
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Heck Reaction: The formation of carbon-carbon bonds with alkenes provides access to styrenyl derivatives and other unsaturated systems[2].
By leveraging these reactions, medicinal chemists can systematically modify the molecule to optimize potency, selectivity, and pharmacokinetic properties, accelerating the journey from a preliminary hit compound to a clinical candidate.
Conclusion
3-(3-Iodophenyl)-1H-pyrazol-5-amine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure marries the pharmacologically relevant 5-aminopyrazole core with the synthetically powerful iodophenyl group. The reliable and scalable synthesis presented herein provides a clear path for its production, while its utility in modern cross-coupling chemistry opens the door to a vast chemical space of potential therapeutics. For research teams aiming to develop novel drugs targeting a wide array of diseases, mastering the synthesis and application of this key intermediate is a critical step toward success.
References
-
Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 159–179. [Link][7]
-
Gomaa, M. A.-M., & Ali, A. A.-S. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 12(24), 15163–15197. [Link][8]
-
Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link][9]
-
Kumar, V., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-52. [Link][12]
-
Kumar, V., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link][13]
-
Alam, M. J., & Antonchick, A. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2015. [Link][1]
-
PubChem. (n.d.). 3-Amino-5-phenylpyrazole. PubChem. [Link][14]
-
Anonymous. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link][15]
-
Anonymous. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Science.gov. [Link][16]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link][17]
-
PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. PubChem. [Link][18]
-
Anonymous. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link][19]
-
Anonymous. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link][20]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link][10]
-
Scott, J. S., & Gower, N. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link][3]
-
Scott, J. S., & Gower, N. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3463. [Link][4]
-
Anonymous. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link][11]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calibrechem.com [calibrechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 13. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. researchgate.net [researchgate.net]
- 17. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 18. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
